molecular formula C16H14N2O3S B14618625 1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide CAS No. 58010-22-3

1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide

Cat. No.: B14618625
CAS No.: 58010-22-3
M. Wt: 314.4 g/mol
InChI Key: OHYLMKLNTFTZBO-UHFFFAOYSA-N
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Description

1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide is a chemical compound with the molecular formula C16H14N2O3S It is known for its unique structure, which includes an oxathiadiazine ring substituted with two 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide typically involves the reaction of 4-methylbenzonitrile with sulfur trioxide. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxathiadiazine ring. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiadiazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as nitric acid or halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiadiazine derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide involves its interaction with molecular targets through its reactive functional groups. The oxathiadiazine ring can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Thiadiazine derivatives
  • 1,2,4-Oxadiazole derivatives
  • 1,3,4-Oxadiazine derivatives

Uniqueness

1,2,3,5-Oxathiadiazine, 4,6-bis(4-methylphenyl)-, 2,2-dioxide is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties

Properties

CAS No.

58010-22-3

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

4,6-bis(4-methylphenyl)-1,2,3,5-oxathiadiazine 2,2-dioxide

InChI

InChI=1S/C16H14N2O3S/c1-11-3-7-13(8-4-11)15-17-16(21-22(19,20)18-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

OHYLMKLNTFTZBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NS(=O)(=O)OC(=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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